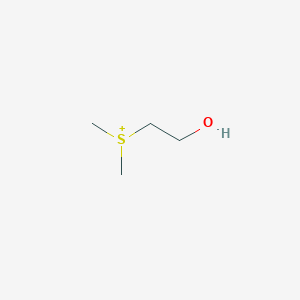
Sulfocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfocholine is a sulfonium compound that is mercaptoethanol bearing two S-methyl substituents. It is a sulfonium compound, an organic cation and a primary alcohol. It derives from a mercaptoethanol.
Applications De Recherche Scientifique
Biochemical and Pharmacological Studies
Sulfocholine has been studied for its biochemical and pharmacological properties. Frankenberg et al. (1973) found that sulfocholine is a substrate for choline acetyltransferase and acetylsulfocholine, demonstrating its role in neuromuscular transmission, mainly through a stimulating effect on the motor end-plate. It has been shown to have a restorative action on the hemicholinium-inhibited tibialis anterior preparation, suggesting its potential in neural applications (Frankenberg et al., 1973).
Cell Membrane Properties
Anderson and Bilan (1981) explored the incorporation of sulfocholine into mouse LM fibroblasts, revealing its potential in influencing cell membrane properties. Their findings suggest that sulfocholine can substitute for choline in cellular phosphatidylcholine and sphingomyelin, impacting the replication of certain animal viruses (Anderson & Bilan, 1981).
Metabolism in Rats
Bjerve and Bremer (1969) compared the metabolism of choline and sulfocholine in rats, finding that sulfocholine is metabolized differently than choline. This study helps in understanding the metabolic pathways and potential therapeutic applications of sulfocholine (Bjerve & Bremer, 1969).
Propriétés
Numéro CAS |
21368-49-0 |
|---|---|
Nom du produit |
Sulfocholine |
Formule moléculaire |
C4H11OS+ |
Poids moléculaire |
107.2 g/mol |
Nom IUPAC |
2-hydroxyethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C4H11OS/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |
Clé InChI |
DPYMRUOGINZSQM-UHFFFAOYSA-N |
SMILES |
C[S+](C)CCO |
SMILES canonique |
C[S+](C)CCO |
Autres numéros CAS |
21368-49-0 |
Numéros CAS associés |
7629-91-6 (Parent) |
Synonymes |
(2-hydroxyethyl)dimethylsulfonium 2-(dimethylthio)ethanol sulfocholine sulfocholine iodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



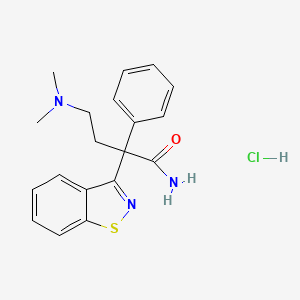

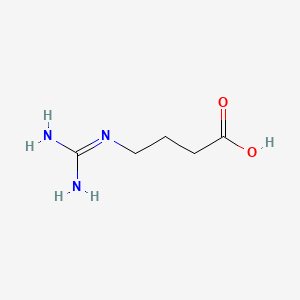
![2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium](/img/structure/B1205291.png)
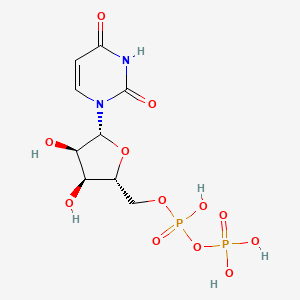
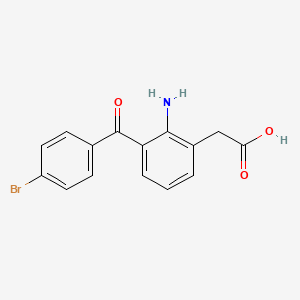

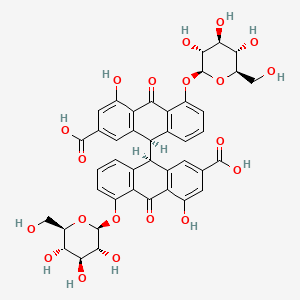
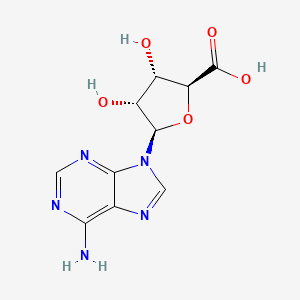

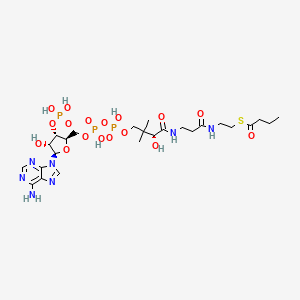
![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)
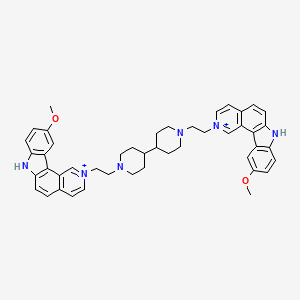
![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)